Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate
Description
Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule featuring a piperidine core substituted with a methyl carboxylate group at position 1 and a methylene-linked sulfonamido moiety at position 4. The sulfonamido group is attached to a 3-chloro-4-methylphenyl ring, which introduces steric and electronic effects that may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
methyl 4-[[(3-chloro-4-methylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-11-3-4-13(9-14(11)16)23(20,21)17-10-12-5-7-18(8-6-12)15(19)22-2/h3-4,9,12,17H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKMHWJLDCZRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the piperidine nitrogen.
Scientific Research Applications
Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound shares key motifs with two analogs from the evidence:
Methyl 1-[(3R,4R)-4-(4-methylphenylsulfonamido)piperidin-3-yl]-pyrrolidine-2-(S)-carboxylate (Compound A, )
- Core structure : Piperidine ring with a sulfonamido group at position 4.
- Differences :
- Compound A includes a pyrrolidine-2-carboxylate substituent, introducing conformational rigidity and additional hydrogen-bonding sites.
- The sulfonamido group in Compound A is directly attached to a 4-methylphenyl ring, whereas the target compound’s sulfonamido group is linked to a 3-chloro-4-methylphenyl ring via a methylene bridge. This difference may alter steric bulk and electronic interactions .
(3S,4S)-Methyl 4-(4-Chlorophenyl)-1-Methylpiperidine-3-carboxylate (Compound B, )
- Core structure : Piperidine ring with a methyl carboxylate at position 3 and a 4-chlorophenyl group at position 4.
- Differences :
- Compound B lacks the sulfonamido group and methylene spacer, instead featuring a direct aryl substitution.
Physicochemical Properties
- Key Observations: The sulfonamido group in the target compound may lower its pKa compared to Compound B, enhancing solubility in physiological conditions.
Potential Pharmacological Implications
- Compound A () : The pyrrolidine moiety may enhance binding to chiral targets (e.g., proteases or GPCRs), but the lack of a chloro substituent could reduce hydrophobic interactions.
- Compound B () : The direct 4-chlorophenyl group may favor π-π stacking but lacks the sulfonamido group’s ability to participate in hydrogen bonding, a critical feature for enzyme inhibition (e.g., carbonic anhydrase inhibitors).
- Target Compound : The 3-chloro-4-methylphenylsulfonamido group could optimize both hydrophobic and polar interactions, making it a candidate for targets requiring balanced solubility and membrane permeability .
Methodological Considerations
The SHELX system () is widely used for crystallographic refinement of small molecules, including piperidine derivatives. Its application could resolve conformational details of the target compound’s sulfonamido-methylpiperidine core, aiding in structure-activity relationship (SAR) studies .
Biological Activity
Methyl 4-((3-chloro-4-methylphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a piperidine ring, a sulfonamide group, and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 360.9 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₄S |
| Molecular Weight | 360.9 g/mol |
| CAS Number | 1234911-40-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This interaction can disrupt various biological pathways, leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential efficacy against certain bacterial strains.
- Antitumor Properties: Investigations into its effects on cancer cell lines have shown promise in inhibiting cell growth without affecting non-tumorigenic cells.
- Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- Study on Antitumor Activity: A study highlighted the compound's ability to inhibit the growth of tumorigenic murine liver cell lines at concentrations as low as 10 µM without affecting healthy cells. This selectivity indicates a potential therapeutic window for cancer treatment .
- Enzyme Inhibition Studies: Research has shown that the compound can inhibit certain enzymes involved in metabolic pathways, suggesting its utility in drug development targeting metabolic disorders .
Comparative Analysis with Similar Compounds
A comparative analysis with other sulfonamide derivatives reveals that this compound exhibits unique properties that may enhance its efficacy:
| Compound Name | Antitumor Activity | Enzyme Inhibition | Notes |
|---|---|---|---|
| This compound | High | Yes | Selective against tumor cells |
| Other Sulfonamide Derivative A | Moderate | Yes | Broader activity |
| Other Sulfonamide Derivative B | Low | No | Limited therapeutic use |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include:
- Amide coupling : Reacting a piperidine-carboxylate precursor with 3-chloro-4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Purification : Use of flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. HPLC with C18 columns and UV detection (e.g., 254 nm) is recommended for assessing purity (>95%) .
- Yield optimization : Adjusting stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and reaction time (12–24 hrs) improves yields (typically 60–75%) .
Basic: Which spectroscopic and crystallographic methods are critical for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identifies key groups: methyl ester (~3.7 ppm), piperidine protons (2.5–3.5 ppm), and sulfonamide NH (~7.5 ppm) .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL) resolves stereochemistry and confirms sulfonamide geometry. Crystallization is achieved via slow evaporation in ethanol/water mixtures .
Advanced: How can researchers resolve contradictions in reported binding affinities for this compound?
Answer: Discrepancies may arise from assay conditions or target flexibility. Methodological solutions include:
- Standardized assays : Use radioligand binding assays (e.g., competitive displacement with ³H-labeled antagonists) under controlled pH and temperature .
- Mutagenesis studies : Map binding pockets (e.g., orexin or PARP14 receptors) to identify residues critical for interaction .
- Molecular docking : Compare docking scores (AutoDock Vina, Glide) with experimental IC₅₀ values to validate computational models .
Advanced: What strategies mitigate instability of the sulfonamide group during long-term storage?
Answer: The sulfonamide moiety is prone to hydrolysis under acidic/basic conditions. Stability can be enhanced via:
- pH control : Store lyophilized powder at pH 6–7 in amber vials at −20°C.
- Excipients : Add stabilizers like mannitol or cyclodextrins in aqueous formulations .
- Degradation monitoring : Use LC-MS to track hydrolysis products (e.g., free sulfonic acid) over time .
Basic: What in vitro pharmacological screening models are appropriate for initial activity assessment?
Answer: Prioritize target-specific models:
- Enzyme inhibition : Fluorescence-based assays (e.g., PARP14 activity using NAD⁺ analogs) .
- Receptor binding : Cell membranes expressing orexin receptors incubated with ³H-SB-674042 as a reference ligand .
- Cellular viability : MTT assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
Advanced: How can the compound’s pharmacokinetic profile be improved without altering its core structure?
Answer: Structural derivatives can enhance bioavailability:
- Prodrug design : Replace the methyl ester with ethyl or tert-butyl esters to delay hydrolysis .
- Lipophilicity adjustment : Introduce fluorine atoms to the 4-methylphenyl group to balance logP (target range: 2–3) .
- Salt formation : Hydrochloride salts improve aqueous solubility for parenteral administration .
Advanced: What computational tools predict metabolic pathways for this compound?
Answer:
- Software : Use Schrödinger’s Metabolism Module or GLORYx to identify cytochrome P450 (CYP3A4) oxidation sites .
- In silico metabolites : Predict sulfonamide cleavage and piperidine ring hydroxylation as primary pathways .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Basic: How does the sulfonamide group influence the compound’s reactivity in nucleophilic environments?
Answer:
- Nucleophilic substitution : The sulfonamide’s electron-withdrawing effect activates the adjacent methyl group for SN2 reactions (e.g., with thiols or amines) .
- Acid stability : Sulfonamides resist protonation in acidic conditions (pH < 3), unlike amines, making them suitable for oral delivery .
Advanced: What strategies address low solubility in aqueous buffers during biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Surfactants : Add Tween-80 (0.01–0.1%) to prevent aggregation in cell culture media .
- Buffer optimization : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% BSA enhances dispersion .
Advanced: How can researchers validate target engagement in vivo?
Answer:
- PET tracers : Synthesize ¹¹C-labeled analogs for dynamic imaging in rodent models .
- Biomarker analysis : Measure downstream signaling (e.g., phosphorylated ERK for orexin receptor activation) in plasma .
- Knockout models : Compare efficacy in wild-type vs. receptor-deficient mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
